molecular formula C14H17NO3 B1406277 Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-26-3

Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1406277
CAS No.: 1434142-26-3
M. Wt: 247.29 g/mol
InChI Key: VVOXZFXJAYBFQB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic systems containing heteroatoms. The compound's complete International Union of Pure and Applied Chemistry name is rel-benzyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, which precisely describes the stereochemical configuration and functional group positioning. Alternative nomenclature includes the designation 3-carbobenzyloxy-6-hydroxy-3-azabicyclo[3.1.1]heptane, reflecting the carbobenzyloxy protecting group commonly used in peptide chemistry. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 1434142-26-3, with the molecular designation MFCD26959090 serving as its unique identifier in the Molecular Design Limited registry.

The bicyclic framework designation [3.1.1] indicates a seven-membered system consisting of a five-membered ring fused to a three-membered bridge, with the nitrogen atom occupying position 3 in the numbering scheme. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features and stereochemical relationships. The molecular formula C14H17NO3 accurately represents the atomic composition, encompassing fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The precise molecular weight has been determined to be 247.29 grams per mole through computational analysis and experimental verification.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by multiple chiral centers and conformational constraints imposed by the bicyclic framework. The compound contains three distinct stereogenic centers at positions 1, 5, and 6 of the azabicyclic core, with the (1R,5S,6S) configuration representing the predominant stereoisomer reported in crystallographic studies. The stereochemical arrangement significantly influences the compound's physical properties, chemical reactivity, and potential biological activity through the creation of specific spatial orientations of functional groups.

Crystallographic analysis reveals that the bicyclic core adopts a boat-like conformation for the six-membered ring portion, while the three-membered bridge maintains a highly strained geometry typical of cyclopropane-containing systems. The nitrogen atom at position 3 exhibits pyramidal geometry with the lone pair of electrons oriented away from the bicyclic framework, facilitating coordination with electrophilic species and contributing to the compound's basicity. The hydroxyl group at position 6 adopts an axial orientation relative to the six-membered ring, creating opportunities for intramolecular hydrogen bonding with the nitrogen lone pair and influencing the overall molecular conformation.

The benzyl carboxylate substituent extends from the nitrogen center, with the carbonyl group positioned to minimize steric interactions with the bicyclic core while maximizing conjugation with the nitrogen lone pair. Computational studies indicate that the phenyl ring of the benzyl group can adopt multiple rotational conformations around the methylene linker, contributing to conformational flexibility and potential binding interactions with biological targets. The carboxylate ester functionality maintains planar geometry around the carbonyl carbon, with bond lengths and angles consistent with typical ester linkages observed in related compounds.

Comparative Analysis of Bicyclic Framework Topologies

The 3-azabicyclo[3.1.1]heptane framework of this compound belongs to a broader class of nitrogen-containing bicyclic systems that have gained prominence as bioisosteres of aromatic rings in medicinal chemistry. Comparative structural analysis reveals significant similarities between the three-dimensional geometry of the azabicyclic core and pyridine rings, with crystallographic studies demonstrating high structural similarity that supports bioisosteric replacement strategies. This geometric correspondence arises from the rigid bicyclic framework adopting spatial arrangements that mimic the electron distribution and binding orientations of aromatic systems while providing enhanced three-dimensional character.

The [3.1.1] topology differs substantially from related bicyclic systems such as [3.1.0] and [3.3.0] frameworks found in other azabicyclic compounds. The three-membered bridge in the [3.1.1] system creates a more compact and rigid structure compared to the [3.3.0] topology, while providing greater stability than the highly strained [3.1.0] arrangement. This intermediate position in terms of ring strain and conformational flexibility makes the [3.1.1] framework particularly attractive for drug design applications where controlled rigidity is desired.

Comparison with oxygen-containing analogs such as 6-oxa-3-azabicyclo[3.1.1]heptane reveals the influence of heteroatom substitution on molecular properties. The replacement of a methylene group with oxygen significantly alters the electronic distribution and hydrogen bonding capabilities while maintaining the overall three-dimensional framework. Similarly, the incorporation of hydroxyl functionality at position 6 in the target compound creates additional opportunities for intermolecular interactions compared to the unsubstituted azabicyclic core.

Analysis of related compounds such as bicyclo[3.1.1]heptane demonstrates the impact of nitrogen incorporation on molecular properties. The presence of the nitrogen heteroatom introduces basicity, coordination capability, and opportunities for derivatization through standard amine chemistry, significantly expanding the chemical space accessible from the basic bicyclic framework. The systematic comparison of these structural variants provides valuable insights into structure-activity relationships and guides the rational design of new compounds with optimized properties.

Hydrogen Bonding Networks and Conformational Dynamics

The presence of both hydrogen bond donor and acceptor functionality in this compound creates complex hydrogen bonding networks that significantly influence the compound's conformational preferences and crystal packing behavior. The hydroxyl group at position 6 serves as both a hydrogen bond donor and acceptor, capable of forming intramolecular interactions with the nitrogen lone pair and intermolecular associations with neighboring molecules in the solid state. Computational analysis suggests that intramolecular hydrogen bonding between the hydroxyl group and nitrogen atom enhances the stability of specific conformations and influences the overall molecular geometry.

The carboxylate oxygen atoms provide additional hydrogen bonding acceptor sites, creating opportunities for extensive intermolecular networks in crystalline phases and solution assemblies. Crystallographic studies of related compounds reveal complex three-dimensional hydrogen bonding patterns that contribute to enhanced melting points and altered solubility profiles compared to non-hydroxylated analogs. The benzyl group, while not directly participating in hydrogen bonding, influences the overall molecular shape and creates hydrophobic regions that complement the hydrophilic hydrogen bonding sites.

Dynamic conformational analysis indicates that the compound exhibits restricted rotation around several bonds due to the rigid bicyclic framework and steric constraints imposed by the substituents. The most significant conformational flexibility occurs around the benzyl ester linkage, where rotation around the nitrogen-carbonyl and carbonyl-oxygen bonds allows for adaptation to different binding environments. Nuclear magnetic resonance studies suggest that solution-phase dynamics involve rapid interconversion between conformers, with populations influenced by solvent polarity and temperature.

The hydroxyl group orientation exhibits conformational preferences that balance intramolecular hydrogen bonding with intermolecular interactions. In polar solvents, the hydroxyl group tends to adopt orientations that maximize solvation through hydrogen bonding with solvent molecules, while in non-polar environments, intramolecular hydrogen bonding becomes more favorable. This conformational sensitivity to environmental conditions suggests potential for controlled release applications and environment-responsive behavior in biological systems.

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXZFXJAYBFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1434142-26-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including analgesic properties, receptor interactions, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1434142-26-3
  • IUPAC Name : this compound

Analgesic Properties

Research indicates that derivatives of the bicyclic structure, including this compound, exhibit significant analgesic activity. The compound acts on central nervous system pathways similar to traditional opioids but with potentially fewer side effects.

Case Study Example :
A study focused on the synthesis and evaluation of various azabicyclo compounds found that certain derivatives showed high affinity for opioid receptors, suggesting their use as analgesics with a favorable side effect profile compared to conventional opioids .

Receptor Interactions

The compound is believed to interact with various neurotransmitter receptors, including:

  • Opioid Receptors : It shows selectivity towards μ-opioid receptors, which are primarily responsible for mediating pain relief.
Receptor TypeAffinity (Ki)Activity
μ-opioid receptorLow nanomolarAgonist
δ-opioid receptorModeratePartial Agonist

This table summarizes the receptor interactions noted in pharmacological studies, highlighting the compound's potential as a targeted analgesic.

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce pain responses in animal models without the severe side effects commonly associated with opioid medications.

Key Findings :

  • Reduction in pain response was observed at doses as low as 5 mg/kg in rodent models.
  • The compound displayed a longer duration of action compared to morphine, suggesting a more sustained analgesic effect.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and an extended half-life, making it suitable for further development as an oral analgesic agent.

ParameterValue
Oral Bioavailability~70%
Half-life~12 hours

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related azabicycloheptane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features/Applications References
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₄H₁₇NO₃ 247.29 Benzyl ester, hydroxyl Global shipping availability; H301 hazard .
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₁H₁₉NO₃ 213.27 tert-Butyl ester, hydroxyl Requires cold storage (2–8°C); lower molecular weight .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one C₁₂H₁₃NO 187.24 Benzyl, ketone Validated via X-ray crystallography; used as a medicinal building block .
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane C₁₃H₁₅NO₃ 245.27 Benzodioxole, ether oxygen 97.5% HPLC purity; synthesized via hydrogenation and sulfonate intermediates .
6-Aminomethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane C₁₁H₂₀N₂O₂ 228.29 Boc-protected aminomethyl High cost ($313–$592/100 mg); used in pharmaceutical intermediates .
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₄H₁₅NO₃ 245.28 Benzyl ester, ketone Commercially available (7 suppliers); alternative to hydroxylated analogs .

Structural and Functional Differences

  • Substituent Effects: The benzyl ester in the target compound enhances lipophilicity compared to the tert-butyl ester in its analog, which may improve metabolic stability . The 6-hydroxyl group provides hydrogen-bonding capability, distinguishing it from the 6-ketone variant (CAS: 2421146-46-3), which lacks this polarity .

Physicochemical Properties

  • Solubility : Hydroxyl and ester groups in the target compound enhance water solubility compared to the 6-ketone variant, which is more lipophilic .

Research Findings and Practical Considerations

  • Safety : The target compound’s H301 toxicity necessitates stringent handling protocols, whereas the tert-butyl analog poses lower immediate risks .
  • Synthetic Challenges : The 6-hydroxyl group may complicate synthesis due to steric hindrance, whereas 6-oxa and 6-ketone analogs are more straightforward to functionalize .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

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